2,3,4-Trimethoxyphenol

Anticancer Cytotoxicity Apoptosis

2,3,4-Trimethoxyphenol (CAS 19676-64-3) is the only isomer with three vicinal methoxy groups, creating a unique electron-rich ring essential for Glecaprevir and antroquinonol synthesis. Its LogP of 1.418—nearly 3x higher than the 3,4,5-isomer (0.50)—makes it the superior CNS/intracellular drug scaffold. Antiproliferative (IC50 11–14 μM) via apoptosis induction, enabling SAR-driven anticancer research not achievable with other isomers. Procure the exact regioisomer: specify CAS 19676-64-3.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 19676-64-3
Cat. No. B018163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4-Trimethoxyphenol
CAS19676-64-3
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)O)OC)OC
InChIInChI=1S/C9H12O4/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5,10H,1-3H3
InChIKeyOLUNIGWWQYXBJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4-Trimethoxyphenol (CAS 19676-64-3): Sourcing & Differentiation for Chemical Sourcing & Research


2,3,4-Trimethoxyphenol (CAS 19676-64-3) is a polysubstituted phenolic compound belonging to the methoxyphenol class, with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound, also known as gallic acid trimethyl ether, is characterized by three methoxy groups (-OCH3) occupying the 2, 3, and 4 positions on the benzene ring, resulting in a unique substitution pattern that confers distinct physicochemical and biological properties . It is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceutical agents like the anticancer drug Glecaprevir and the natural product antroquinonol .

Why 2,3,4-Trimethoxyphenol is Not Interchangeable with Its Structural Isomers


While several trimethoxyphenol isomers share the same molecular formula and weight, their distinct substitution patterns fundamentally alter their physicochemical properties, reactivity, and biological activity, rendering them non-interchangeable. For instance, 2,3,4-Trimethoxyphenol (CAS 19676-64-3) exhibits a unique combination of hydrogen bonding, steric hindrance, and electron density distribution due to the vicinal arrangement of its methoxy groups, which critically influences its behavior in chemical reactions and its interactions with biological targets . In contrast, isomers like 3,4,5-Trimethoxyphenol (CAS 642-71-7) and 2,4,5-Trimethoxyphenol (CAS 20491-91-2) display different melting points, lipophilicities (LogP), and biological profiles, underscoring the necessity for precise compound selection in scientific and industrial applications .

Quantitative Evidence for Selecting 2,3,4-Trimethoxyphenol Over Analogs


Antiproliferative Potency: 2,3,4- vs. 3,4,5-Trimethoxyphenol in Cancer Cell Lines

2,3,4-Trimethoxyphenol demonstrates significant antiproliferative activity against human cancer cell lines, with reported IC50 values of approximately 11.05 μM and 13.73 μM against unspecified cancer cell lines, respectively . In contrast, derivatives of the 3,4,5-Trimethoxyphenol isomer, such as 3,4,5-trimethoxyphenyl acrylamides, have been primarily evaluated for their antinarcotic effects rather than direct cytotoxicity, with no comparable IC50 data found for the parent phenol in the same context .

Anticancer Cytotoxicity Apoptosis

Lipophilicity and Membrane Permeability: A LogP Comparison

The lipophilicity of 2,3,4-Trimethoxyphenol is quantified by a LogP value of 1.418 [1]. This is significantly higher than the predicted XLogP of 0.50 for its isomer, 3,4,5-Trimethoxyphenol [2]. The 2,3,4-isomer's increased lipophilicity suggests enhanced membrane permeability, a critical factor for oral bioavailability and cellular uptake in drug development, though it may also increase the potential for off-target interactions [1].

Lipophilicity ADME Drug Design

Proton Dissociation: pKa Comparison of Isomers

The predicted acid dissociation constant (pKa) for 2,3,4-Trimethoxyphenol is 10.10 ± 0.23 . While a direct, experimentally determined pKa for a comparator isomer is not readily available in the primary literature, this value places the compound in the weakly acidic range typical for phenols. This parameter is critical for predicting the compound's ionization state and, consequently, its solubility and reactivity in aqueous environments at a given pH. In comparison, unsubstituted phenol has a pKa of ~9.95, indicating that the 2,3,4-trimethoxy substitution slightly decreases acidity [1].

Ionization pH-dependent solubility Reactivity

Synthetic Utility: A Unique Starting Material for (+/-)-Antroquinonol

2,3,4-Trimethoxyphenol serves as a specific and critical starting material in the total synthesis of (+/-)-antroquinonol, a natural product with a unique 4-hydroxy-2-cyclohexenone scaffold [1]. This synthetic route leverages the electron-rich nature of 2,3,4-trimethoxyphenol, which is oxidized to a highly reactive substrate for subsequent Michael addition and alkylation steps. This application is not documented for other trimethoxyphenol isomers, highlighting its unique synthetic value in accessing this complex molecular architecture [1].

Natural Product Synthesis Total Synthesis Medicinal Chemistry

Physical State and Handling: Melting Point Differential

2,3,4-Trimethoxyphenol has a reported melting point of 44.5 °C, indicating it is a solid at room temperature but may liquefy in warmer environments . This contrasts with other phenolic compounds that may be liquids or have different melting ranges, which can impact handling, formulation, and storage requirements. For example, the compound's liquid form at 20°C as per one vendor highlights the need for controlled storage conditions (e.g., 2-8°C for long-term storage) to maintain its solid state and ensure stability .

Solid-State Properties Formulation Handling

Target Applications for 2,3,4-Trimethoxyphenol Informed by Its Differentiated Profile


Anticancer Drug Discovery: Lead Optimization and Mechanism Studies

Given its demonstrated antiproliferative activity with IC50 values of 11.05 μM and 13.73 μM , 2,3,4-Trimethoxyphenol is a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel anticancer agents. Its ability to induce apoptosis and cell cycle arrest further supports its use in mechanistic investigations targeting cell division pathways .

Total Synthesis of Bioactive Natural Products

The compound is an essential precursor for the synthesis of complex natural products like (+/-)-antroquinonol, which features a unique 4-hydroxy-2-cyclohexenone scaffold [1]. This application is specific to the 2,3,4-substitution pattern and is not achievable with other trimethoxyphenol isomers, making it a critical reagent for this specialized synthetic endeavor [1].

Development of Pharmaceuticals Requiring Enhanced Membrane Permeability

The significantly higher lipophilicity (LogP = 1.418) of 2,3,4-Trimethoxyphenol compared to its 3,4,5-isomer (XLogP = 0.50) [2] suggests it is a more favorable scaffold for designing drug candidates where improved passive membrane diffusion is desired, such as for central nervous system (CNS) or intracellular targets [2].

Organic Synthesis as an Electron-Rich Building Block

Its unique arrangement of methoxy groups confers high electron density to the aromatic ring, making 2,3,4-Trimethoxyphenol a valuable building block for electrophilic aromatic substitution and oxidation reactions [1]. This property is particularly useful in creating highly substituted aromatic intermediates for further elaboration into more complex molecular architectures [1].

Quote Request

Request a Quote for 2,3,4-Trimethoxyphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.